molecular formula C10H8BrNO2S B13462749 Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate

Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate

Cat. No.: B13462749
M. Wt: 286.15 g/mol
InChI Key: WVRQDKURXHDUBI-UHFFFAOYSA-N
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Description

Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-B]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine and ester functional groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-B]pyridine derivatives followed by esterification. One common method involves the bromination of thieno[2,3-B]pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting brominated product is then esterified using ethanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, thiourea, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of various substituted thieno[2,3-B]pyridine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated thieno[2,3-B]pyridine derivatives.

    Hydrolysis: Formation of thieno[2,3-B]pyridine-2-carboxylic acid.

Scientific Research Applications

Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine atom and ester group facilitate binding to the active site of the target enzyme or receptor, leading to inhibition of its activity. The thieno[2,3-B]pyridine core provides a rigid scaffold that enhances binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromothieno[2,3-B]pyridine-2-carboxylate
  • Ethyl 6-methylpyridine-2-carboxylate
  • Thieno[2,3-C]pyridine derivatives

Uniqueness

Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate is unique due to the presence of the bromine atom at the 6-position, which allows for specific chemical modifications and interactions. This distinguishes it from other similar compounds that may have different substitution patterns or functional groups .

Properties

Molecular Formula

C10H8BrNO2S

Molecular Weight

286.15 g/mol

IUPAC Name

ethyl 6-bromothieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-5-6-3-4-8(11)12-9(6)15-7/h3-5H,2H2,1H3

InChI Key

WVRQDKURXHDUBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N=C(C=C2)Br

Origin of Product

United States

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